(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid
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Overview
Description
(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid: is a complex organic compound belonging to the quinoline derivatives family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with different functional groups, which may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the compound, potentially altering its physical and chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid: is compared with other similar compounds to highlight its uniqueness:
Quinoline: A simpler aromatic heterocycle with various applications but lacking the specific functional groups of the target compound.
Cyclopenta[c]quinoline derivatives: Similar in structure but with different substituents and properties.
Other tetrahydroquinoline derivatives: These compounds share the tetrahydroquinoline core but differ in their functional groups and biological activities.
Properties
IUPAC Name |
2-(4-oxo-2,3-dihydro-1H-cyclopenta[c]quinolin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(17)8-15-12-7-2-1-4-10(12)9-5-3-6-11(9)14(15)18/h1-2,4,7H,3,5-6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDCYBBYOWOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)N(C3=CC=CC=C23)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667675 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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